molecular formula C12H15NO7 B13814348 Tri-O-acetyl-D-xylopyranosyl cyanide

Tri-O-acetyl-D-xylopyranosyl cyanide

Cat. No.: B13814348
M. Wt: 285.25 g/mol
InChI Key: YJBGGXBOXBPJPU-WSWARRKISA-N
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Description

Tri-O-acetyl-D-xylopyranosyl cyanide is a protected monosaccharide derivative widely used in glycosylation reactions. Its structure comprises a D-xylopyranose ring with acetyl groups at the C2, C3, and C4 positions, and a cyanide (-CN) substituent at the anomeric carbon (C1). The acetyl groups enhance solubility in organic solvents and stabilize the compound during synthesis, while the cyanide acts as a leaving group, facilitating nucleophilic displacement in glycoside bond formation . This compound is particularly valued in carbohydrate chemistry for its balance of reactivity and stability, making it a versatile glycosyl donor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-O-acetyl-D-xylopyranosyl cyanide can be synthesized through the acetylation of D-xylopyranose followed by the introduction of a cyanide group. The acetylation process typically involves the reaction of D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.

The introduction of the cyanide group can be achieved through the reaction of the acetylated D-xylopyranose with a cyanide source such as sodium cyanide or potassium cyanide. This reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri-O-acetyl-D-xylopyranosyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the acetyl groups. These reactions are often conducted in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Tri-O-acetyl-D-xylopyranosyl cyanide is a glycosyl cyanide derived from sugars with potential biological activities and uses in organic synthesis. The presence of acetyl groups enhances the molecule's solubility and stability, making it suitable for various applications.

Scientific Research Applications

This compound serves as an intermediate for synthesizing complex carbohydrates and glycosides. Its synthesis typically involves multiple steps, and it has several potential applications:

  • Versatile Intermediate The compound is a versatile intermediate in organic synthesis due to its reactivity.
  • Synthesis of Disaccharides It can be used in the synthesis of disaccharides like sambubiose . For example, it is used in the preparation of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl fluoride and 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate .

Several compounds share structural similarities with this compound, and variations in functional groups can lead to significant differences in chemical behavior and biological activity:

Compound NameStructure CharacteristicsUnique Features
2,3,4-Tri-O-acetyl-D-xylonitrileSimilar acetylation pattern but with a nitrile groupMay exhibit different reactivity due to nitrile
2,3,4-Tri-O-benzoyl-D-xylopyranosyl cyanideBenzoyl instead of acetyl groupsPotentially different solubility and reactivity
2,3,4-Tri-O-acetyl-D-glucopyranosyl cyanideGlucose instead of xyloseDifferent biological activities due to sugar type
1-Amino-2,3,4-tri-O-acetyl-D-xylopyranosideContains an amino group instead of a cyanideMay exhibit enhanced biological activity

Mechanism of Action

The mechanism of action of Tri-O-acetyl-D-xylopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The acetyl groups and cyanide moiety can participate in various biochemical reactions, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Protecting Group Variations

  • Benzoylated Derivatives: Compounds like D-xylopyranosyl-(1→4)-2,3-di-O-benzoyl-1-thio-β-D-xylopyranoside () feature bulkier benzoyl (Bz) protecting groups instead of acetyl (Ac). Benzoyl groups increase steric hindrance, slowing reaction rates but improving regioselectivity. Acetylated derivatives like Tri-O-acetyl-D-xylopyranosyl cyanide are more reactive under mild acidic or basic conditions due to reduced steric effects .
  • Unprotected Derivatives: Glycosyl cyanides lacking protecting groups (e.g., D-xylopyranosyl cyanide) are highly reactive but prone to hydrolysis, limiting their utility in multi-step syntheses.

Sugar Unit Diversity

  • L-Rhamnopyranosyl and L-Arabinopyranosyl Derivatives: Oleanolic amide glycosides () incorporate L-rhamnose and L-arabinose units. Unlike D-xylose (a pentose), these sugars are hexoses or pentoses with distinct stereochemistry, leading to differences in glycosidic bond formation and biological activity .
  • Flavonoid-Linked Glycosides: Compounds like Isorhamnetin 3-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] () combine xylose with glucose in disaccharide structures attached to flavonoid aglycones. These are structurally more complex than monosaccharide-based this compound and serve different biological roles .

Anomeric Group Substitutions

  • Thioglycosides: Derivatives with thio (-S-) groups (e.g., in ) require thiophilic activators (e.g., NIS/AgOTf) for reactivity, whereas cyanide-containing donors may be activated under broader conditions, including acid catalysis .
  • Halides (Br/Cl) : Glycosyl halides are more reactive but less stable than cyanides, often necessitating low-temperature handling.

Table 1: Structural Comparison

Compound Sugar Unit Protecting Groups Anomeric Group Key Applications Reference
This compound D-xylopyranose Acetyl (C2,3,4) Cyanide (-CN) Glycosylation reactions [Inferred]
D-xylopyranosyl-(1→4)-2,3-di-O-benzoyl D-xylopyranose Benzoyl (C2,3) Thio (-S-) Oligosaccharide synthesis
N-isopropyloleanolic amide 3-O-α-L-rhamnopyranosyl L-rhamnopyranose None Arabinopyranoside Triterpenoid saponin synthesis

Reactivity and Stability

  • Acetyl vs. Benzoyl Groups : Acetylated compounds exhibit faster reaction kinetics due to lower steric bulk, whereas benzoylated derivatives offer enhanced stability and selectivity .
  • Cyanide as a Leaving Group : The cyanide group’s moderate leaving ability balances reactivity and stability, contrasting with highly labile halides or inert thioglycosides requiring specific activators.

Toxicity and Handling

The cyanide moiety in this compound necessitates strict safety protocols, including the use of personal protective equipment (PPE) and emergency antidotes (e.g., hydroxocobalamin) as outlined in cyanide management guidelines (). This contrasts with non-cyanogenic glycosyl donors (e.g., thioglycosides), which pose lower acute toxicity risks .

Spectral and Physical Properties

  • ¹H-NMR: Acetyl methyl protons resonate at ~2.0–2.2 ppm; anomeric protons appear downfield (δ 4.5–6.0 ppm depending on configuration) .
  • ¹³C-NMR: Acetyl carbonyls are observed at ~170–175 ppm, while the anomeric carbon (C1) with cyanide appears at ~110–120 ppm .

Biological Activity

Tri-O-acetyl-D-xylopyranosyl cyanide is a glycosyl cyanide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's significance in biological and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound involves several key steps, including the formation of glycosyl halides and subsequent reactions with cyanides. A notable method utilizes Tri-O-acetyl-α-D-xylopyranosyl bromide reacted with mercury(II) cyanide in acetonitrile, yielding the desired glycoside . The overall reaction can be summarized as follows:

  • Preparation of Glycosyl Halide : Tri-O-acetyl-α-D-xylopyranosyl bromide is synthesized from D-xylopyranose derivatives.
  • Nucleophilic Substitution : The glycosyl halide reacts with mercury(II) cyanide to form this compound.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant inhibitory effects on Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. A study evaluated its effects on human cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation . The compound's mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been shown to inhibit serine hydrolases, which play crucial roles in various biochemical pathways . This inhibition could have implications for therapeutic strategies targeting metabolic diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different strains. These findings support the potential use of this compound as a lead structure for new antibiotic development .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways .

Data Tables

Biological Activity Effect Reference
Antimicrobial ActivityInhibitory effect on Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits serine hydrolases

Q & A

Q. Basic: What are the optimal synthetic routes for Tri-O-acetyl-D-xylopyranosyl cyanide, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via glycosylation of D-xylose derivatives. A common approach involves:

Protection of hydroxyl groups : Acetylation of D-xylose using acetic anhydride in pyridine to yield tri-O-acetyl-D-xylopyranose .

Cyanidation : Reaction with trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilic substitution.
  • Temperature : Reactions at 0–25°C minimize side reactions (e.g., acetyl group migration).
  • Catalyst load : Excess BF₃·Et₂O (>1.2 equiv) improves cyanide incorporation.

Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Acetyl methyl protons resonate at δ 2.0–2.1 ppm; anomeric proton (C1-H) appears as a doublet (J = 3.5–4.0 Hz) near δ 5.2–5.4 ppm .
    • ¹³C NMR : Cyanide carbon (C≡N) at δ 115–120 ppm; acetyl carbonyls at δ 170–175 ppm.
  • X-ray Crystallography :
    • Ring puckering analysis : Use Cremer-Pople parameters to quantify deviations from planarity (e.g., pseudorotation phase angles for five-membered rings) .
    • Example : A puckering amplitude (θ) of 15° and phase angle (φ) of 30° indicates a distorted chair conformation in related xylopyranosyl derivatives .

Experimental Validation :

  • Isotopic Labeling : Use ¹⁸O-labeled solvents to track solvent participation in transition states.
  • DFT Calculations : Compare activation energies of α/β pathways using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. Advanced: How to resolve contradictions in reported enzymatic stability data for acetylated xylopyranosyl derivatives?

Methodological Answer :
Discrepancies in stability studies (e.g., half-life variations under hydrolysis) may arise from:

Enzyme Source Purity : Commercial esterases often contain trace proteases; validate purity via SDS-PAGE.

Buffer Ionic Strength : High salt concentrations (e.g., >100 mM NaCl) stabilize acetyl groups by reducing water activity.

Analytical Methods : Compare HPLC (UV detection) vs. LC-MS for quantifying degradation products.

Replication Protocol :

  • Standardize conditions: 37°C, pH 7.4 phosphate buffer, 0.1 mg/mL porcine liver esterase.
  • Use triplicate runs with internal standards (e.g., 4-nitrophenyl acetate) for calibration .

Q. Advanced: How can computational models predict the compound’s reactivity in glycosylation reactions?

Methodological Answer :

Transition State Modeling :

  • Employ NBO analysis to evaluate charge distribution in oxocarbenium intermediates.
  • Use QM/MM hybrid methods (e.g., ONIOM) to model solvent effects .

Conformational Sampling :

  • Apply Metadynamics to explore puckering dynamics (θ, φ) and their impact on nucleophile accessibility .

Case Study :

  • A study on similar acetylated sugars showed that puckering amplitude >20° reduces reactivity by sterically shielding the anomeric carbon .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer :

  • Moisture Sensitivity : Store under argon at -20°C with molecular sieves (3Å) to prevent hydrolysis.
  • Light Sensitivity : Amber vials minimize photodegradation of the cyanide moiety.
  • Decomposition Indicators : Monitor via TLC (Rf drop) or ¹H NMR (disappearance of anomeric proton signal) .

Q. Critical Analysis of Contradictions

  • Stereochemical Outcomes : Conflicting α/β ratios in literature may stem from unaccounted trace water in solvents, which accelerates SN1 pathways. Replicate experiments under rigorously anhydrous conditions .
  • Yield Discrepancies : Variations in column chromatography gradients (e.g., ethyl acetate content) can lead to co-elution of byproducts, falsely lowering yields. Use HPLC to verify purity pre- and post-column .

Properties

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

[(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate

InChI

InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9?,10-,11+,12+/m1/s1

InChI Key

YJBGGXBOXBPJPU-WSWARRKISA-N

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)C#N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N

Origin of Product

United States

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